![molecular formula C14H19NO B13469480 [5-(4-Methylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol](/img/structure/B13469480.png)
[5-(4-Methylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[5-(4-Methylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol is a complex organic compound with a unique bicyclic structure. This compound is characterized by the presence of a 4-methylphenyl group attached to a 3-azabicyclo[3.1.1]heptane core, which is further linked to a methanol group. The intricate structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of organic chemistry and pharmacology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [5-(4-Methylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the 3-azabicyclo[3.1.1]heptane core: This can be achieved through a cyclization reaction involving a suitable amine and a diene.
Introduction of the 4-methylphenyl group: This step often involves a Friedel-Crafts alkylation reaction, where the 4-methylphenyl group is introduced to the bicyclic core.
Attachment of the methanol group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions (temperature, pressure, and pH), and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
[5-(4-Methylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing different substituents to the phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions typically require a catalyst such as aluminum chloride (AlCl3) and an appropriate electrophile.
Major Products
Oxidation: Formation of 5-(4-methylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanal or 5-(4-methylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanoic acid.
Reduction: Formation of various reduced derivatives depending on the specific reaction conditions.
Substitution: Formation of substituted derivatives with different functional groups on the aromatic ring.
Applications De Recherche Scientifique
[5-(4-Methylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its effects on the central nervous system.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of [5-(4-Methylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [5-(4-Methylphenyl)-3-azabicyclo[3.1.1]heptane]
- [5-(4-Methylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]ethanol
Uniqueness
The presence of the methanol group in [5-(4-Methylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol distinguishes it from similar compounds, potentially leading to different chemical reactivity and biological activity. This unique feature makes it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C14H19NO |
|---|---|
Poids moléculaire |
217.31 g/mol |
Nom IUPAC |
[5-(4-methylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol |
InChI |
InChI=1S/C14H19NO/c1-11-2-4-12(5-3-11)14-6-13(7-14,10-16)8-15-9-14/h2-5,15-16H,6-10H2,1H3 |
Clé InChI |
URJCABMDSICJDJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C23CC(C2)(CNC3)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 1'-(hydroxymethyl)-4'-methyl-3'-oxaspiro[azetidine-3,2'-bicyclo[2.1.1]hexane]-1-carboxylate](/img/structure/B13469403.png)
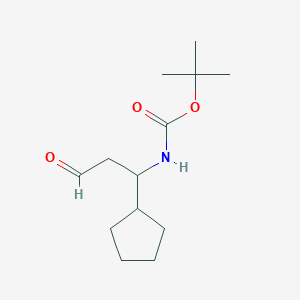
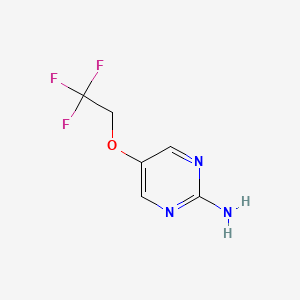
![tert-butyl N-[(1R,2S)-2-sulfamoylcyclohexyl]carbamate](/img/structure/B13469428.png)

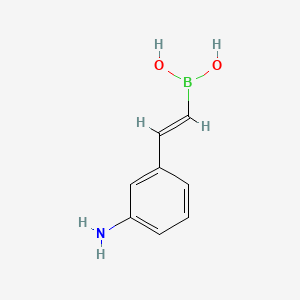
![tert-butyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(fluorosulfonyl)propanoate](/img/structure/B13469449.png)
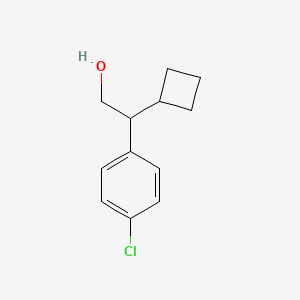
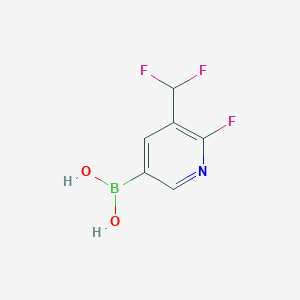


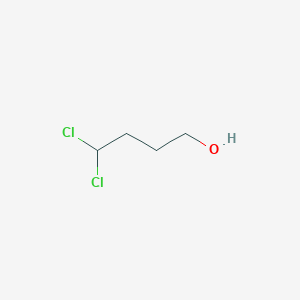
![{8,8-Difluoro-3-azabicyclo[3.2.1]octan-1-yl}methanol hydrochloride](/img/structure/B13469484.png)
dimethylsilane](/img/structure/B13469487.png)
